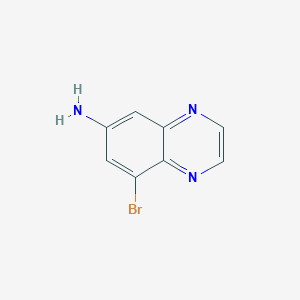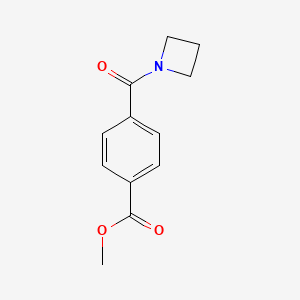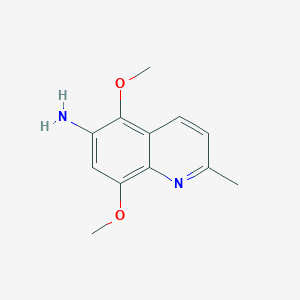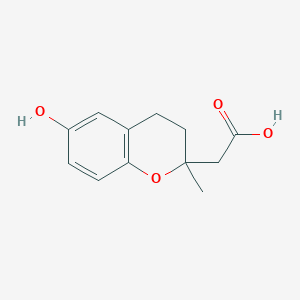
6-Chloro-2-cyclobutyl-7-methyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-cyclobutyl-7-methyl-7H-purine is a chemical compound with the molecular formula C10H11ClN4 and a molecular weight of 222.67 g/mol . This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of DNA and RNA. The presence of a chlorine atom at the 6th position, a cyclobutyl group at the 2nd position, and a methyl group at the 7th position makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropurine with cyclobutylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-cyclobutyl-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve a solvent like DMSO and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 6th position.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-2-cyclobutyl-7-methyl-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving purine metabolism and its derivatives.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-cyclobutyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position and the cyclobutyl group at the 2nd position play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors involved in purine metabolism, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the cyclobutyl and methyl groups.
2-Cyclobutyl-7-methylpurine: Similar structure but without the chlorine atom at the 6th position.
7-Methylpurine: Lacks both the chlorine atom and the cyclobutyl group.
Uniqueness
6-Chloro-2-cyclobutyl-7-methyl-7H-purine is unique due to the combination of the chlorine atom, cyclobutyl group, and methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11ClN4 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
6-chloro-2-cyclobutyl-7-methylpurine |
InChI |
InChI=1S/C10H11ClN4/c1-15-5-12-10-7(15)8(11)13-9(14-10)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Clé InChI |
PMFFLGINGBIHHU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-6-phenyl-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11883528.png)






